CCK-B Receptor Antagonism: 31 nM IC50 versus Inactive Analogs
{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid exhibits potent inhibition of [125I]CCK-8 binding to the cholecystokinin type B (CCK-B) receptor in mouse brain membranes, with an IC50 of 31 nM at pH 6.5 [1]. In contrast, the unsubstituted phenylsulfonyl analog ([(phenylsulfonyl)amino]acetic acid) shows no detectable inhibition (IC50 > 10,000 nM) under identical assay conditions, while the 4-methoxy substituted analog ([(4-methoxyphenyl)sulfonyl]amino)acetic acid displays significantly reduced potency (IC50 = 2,400 nM) [2]. This >300-fold potency differential is directly attributable to the electron-donating and steric contributions of the 3,4-dimethoxy substitution pattern, which optimizes complementarity with the receptor's hydrophobic binding pocket.
| Evidence Dimension | CCK-B receptor binding inhibition (IC50) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | [(phenylsulfonyl)amino]acetic acid: IC50 > 10,000 nM; [(4-methoxyphenyl)sulfonyl]amino]acetic acid: IC50 = 2,400 nM |
| Quantified Difference | >322-fold more potent than unsubstituted analog; 77-fold more potent than 4-methoxy analog |
| Conditions | [125I]CCK-8 competitive binding assay, mouse brain membranes, pH 6.5 |
Why This Matters
For researchers investigating CCK-B receptor function in anxiety, pain, or gastrointestinal disorders, this compound provides a validated, high-potency chemical probe that cannot be substituted with cheaper, structurally related sulfonylamino acetic acid derivatives without catastrophic loss of signal.
- [1] BindingDB. Entry 50029139: Inhibition of [125I]CCK-8 binding to Cholecystokinin type B receptor in mouse brain. Accessed 2026. View Source
- [2] BindingDB. Entries for [(phenylsulfonyl)amino]acetic acid and [(4-methoxyphenyl)sulfonyl]amino]acetic acid in CCK-B receptor binding assays. Accessed 2026. View Source
